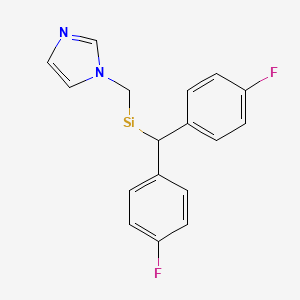
4-(Tetradecylamino)butan-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tetradecylamino)butan-1-ol;hydrochloride is a chemical compound that belongs to the class of alcohols and amines. It is characterized by the presence of a long tetradecyl chain attached to an amino group, which is further connected to a butanol moiety. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetradecylamino)butan-1-ol;hydrochloride typically involves the following steps:
Alkylation of Butan-1-ol: The initial step involves the alkylation of butan-1-ol with a tetradecyl halide (e.g., tetradecyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction forms tetradecyl butanol.
Amination: The next step is the introduction of the amino group. This can be achieved by reacting tetradecyl butanol with ammonia or an amine source under high pressure and temperature conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, ensuring consistent quality and yield.
Catalysts: The use of catalysts such as palladium or platinum can enhance the efficiency of the reactions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
化学反应分析
Types of Reactions
4-(Tetradecylamino)butan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
4-(Tetradecylamino)butan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用机制
The mechanism of action of 4-(Tetradecylamino)butan-1-ol;hydrochloride involves its interaction with biological membranes. The long hydrophobic tetradecyl chain allows it to insert into lipid bilayers, while the hydrophilic amino and hydroxyl groups interact with the aqueous environment. This amphiphilic nature enables it to disrupt membrane integrity, leading to cell lysis or enhanced permeability. The compound may also interact with specific molecular targets, such as membrane proteins, affecting their function and signaling pathways.
相似化合物的比较
Similar Compounds
4-(Dodecylamino)butan-1-ol;hydrochloride: Similar structure but with a shorter dodecyl chain.
4-(Hexadecylamino)butan-1-ol;hydrochloride: Similar structure but with a longer hexadecyl chain.
4-(Octadecylamino)butan-1-ol;hydrochloride: Similar structure but with an even longer octadecyl chain.
Uniqueness
4-(Tetradecylamino)butan-1-ol;hydrochloride is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in disrupting biological membranes compared to its shorter or longer chain analogs.
属性
| 87260-35-3 | |
分子式 |
C18H40ClNO |
分子量 |
322.0 g/mol |
IUPAC 名称 |
4-(tetradecylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H39NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-20;/h19-20H,2-18H2,1H3;1H |
InChI 键 |
NWDPSOJBTQURED-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCNCCCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



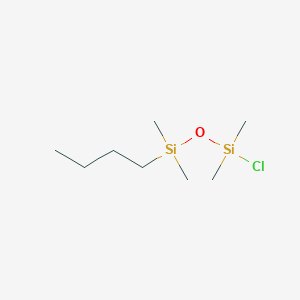

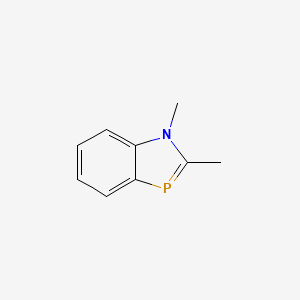
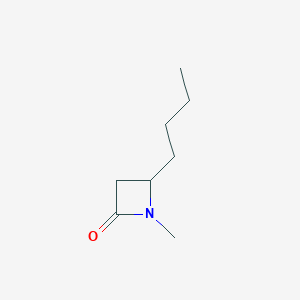
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

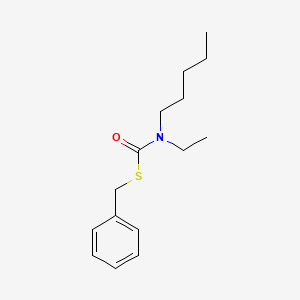

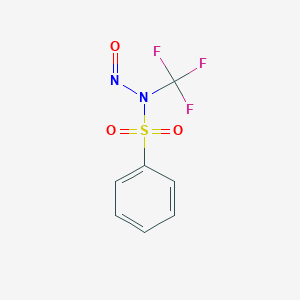
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

